7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
“7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . It is known to enhance cognition by attenuating DL-!a-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization .
Synthesis Analysis
The synthesis of new derivatives of 1,4-benzodiazepine-2-ones, which are similar to the compound , has been reported. These are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters .
Scientific Research Applications
Crystallography and Structural Analysis
Research by Chaudhuri, Helliwell, and Kundu (2001) on a structurally related compound, (Z)-7-Chloro-3-[(3-chlorophenyl)-methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine, revealed insights into its crystal structure, showcasing the molecule's planarity and conformational attributes. This study emphasizes the compound's structural complexity and potential for further exploration in material science and crystallography (Chaudhuri, Helliwell, & Kundu, 2001).
Synthesis and Chemical Properties
Gao et al. (2015) synthesized and characterized a related compound, N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, providing a foundation for understanding the synthesis routes and structural characterizations of benzoxazine derivatives. This highlights the compound's versatility and potential for modification, which is crucial for developing new materials and pharmaceuticals (Gao, Qu, Ye, & Fu, 2015).
Antibacterial Activity
Kadian, Maste, and Bhat (2012) explored the antibacterial activity of 1,4-Benzoxazine analogues, including chloro-substituted derivatives. Their research demonstrated significant antibacterial efficacy against various strains, indicating the potential for these compounds to be developed as new antibacterial agents. This study showcases the compound's biologically relevant applications, particularly in addressing antibiotic resistance (Kadian, Maste, & Bhat, 2012).
Potential Industrial Applications
The work of Macias et al. (2009) on the bioactivity and ecological role of benzoxazinones, including derivatives of 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, underscores the compound's potential in agronomy, pest management, and pharmaceutical development. The study illuminates the broad spectrum of activity these compounds possess, from phytotoxic to antimicrobial effects, suggesting their versatility in various industrial applications (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Mechanism of Action
Properties
IUPAC Name |
7-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYCJSKIJWGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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